

Spectroscopic analysis of pentaerythritol tetraoleate (NMR, FTIR, Mass Spec)

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Compound of Interest

Compound Name: *Pentaerythritol tetraoleate*

Cat. No.: *B107224*

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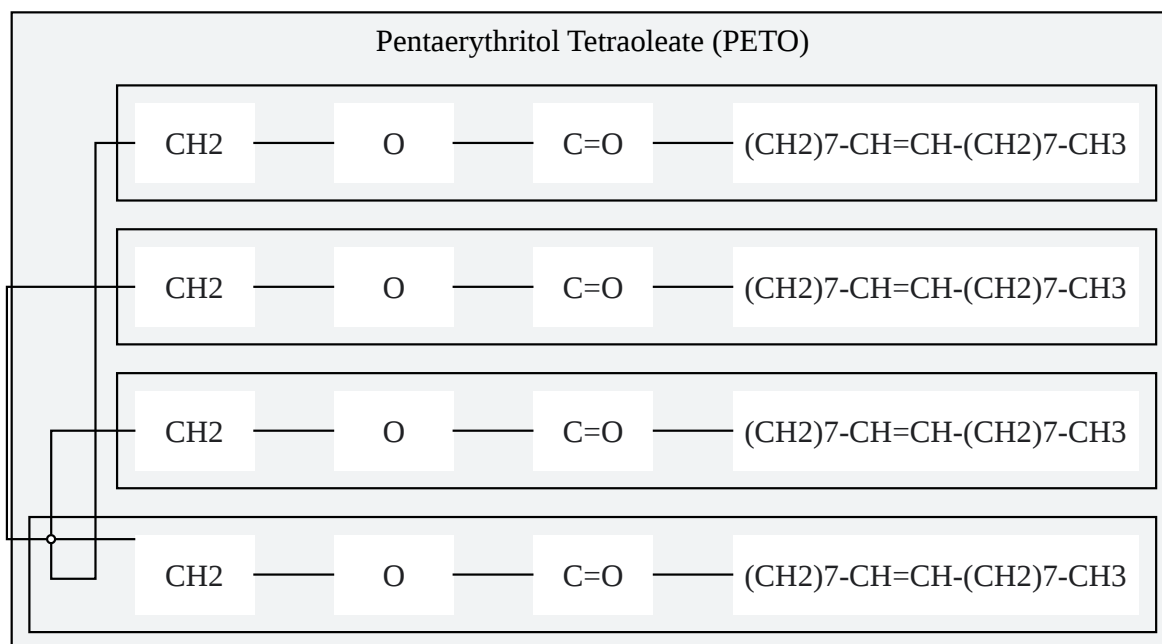
Spectroscopic Analysis of Pentaerythritol Tetraoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **pentaerythritol tetraoleate** (PETO), a tetraester of pentaerythritol and oleic acid. This document details the core principles and practical aspects of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation and characterization of this complex biomolecule.

Molecular Structure of Pentaerythritol Tetraoleate

Pentaerythritol tetraoleate possesses a central quaternary carbon atom derived from pentaerythritol, to which four oleic acid chains are attached via ester linkages. The oleic acid chains are monounsaturated, containing a *cis* double bond between carbons 9 and 10.



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Figure 1: Chemical Structure of **Pentaerythritol Tetraoleate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for the detailed structural elucidation of PETO, providing information on the chemical environment of each proton and carbon atom.

Experimental Protocol for NMR Analysis

Sample Preparation:

- Accurately weigh 10-20 mg of high-purity **pentaerythritol tetraoleate**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- For quantitative analysis, a known amount of an internal standard such as tetramethylsilane (TMS) can be added ($\delta = 0.00$ ppm).

- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 s
 - Spectral Width: 0-10 ppm
- ^{13}C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 s
 - Spectral Width: 0-200 ppm

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase and baseline correct the resulting spectrum.
- Calibrate the chemical shift axis using the TMS signal (0 ppm) or the residual solvent peak.

^1H NMR Spectral Data

The ^1H NMR spectrum of PETO is characterized by distinct signals corresponding to the protons in the pentaerythritol core and the oleic acid chains.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity
Pentaerythritol Core		
Methylene protons (-CH ₂ -O-)	~4.05	s
Oleic Acid Chain		
Olefinic protons (-CH=CH-)	5.30 - 5.40	m
Methylene protons α to C=O (-CH ₂ -COO-)	2.25 - 2.35	t
Allylic protons (-CH ₂ -CH=)	1.95 - 2.05	m
Methylene protons β to C=O (-CH ₂ -CH ₂ -COO-)	1.55 - 1.65	m
Methylene chain protons (-CH ₂) _n -)	1.20 - 1.40	m
Terminal methyl protons (-CH ₃)	0.85 - 0.95	t

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed carbon fingerprint of the PETO molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
Pentaerythritol Core	
Quaternary carbon ($C(CH_2O)_4$)	~42-45
Methylene carbons ($-CH_2-O-$)	~62-65
Oleic Acid Chain	
Carbonyl carbon ($-C=O$)	~173
Olefinic carbons ($-CH=CH-$)	~129-131
Methylene carbon α to $C=O$ ($-CH_2-COO-$)	~34
Methylene carbons in the aliphatic chain	~22-32
Terminal methyl carbon ($-CH_3$)	~14

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the key functional groups present in PETO, confirming its ester structure and the presence of long hydrocarbon chains.

Experimental Protocol for FTIR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid PETO or a small amount of solid PETO onto the center of the ATR crystal.
- If the sample is solid, apply pressure using the instrument's pressure clamp to ensure good contact with the crystal.

Instrumentation and Data Acquisition:

- Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

- Spectral Range: 4000 - 400 cm^{-1}
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Resolution: 4 cm^{-1}

Data Processing:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Perform baseline correction if necessary.



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Figure 2: Experimental Workflow for ATR-FTIR Analysis.

FTIR Spectral Data

The FTIR spectrum of PETO is dominated by strong absorptions from the ester functional group and the hydrocarbon chains.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3005 - 3015	=C-H stretch	Alkene
2920 - 2930	Asymmetric C-H stretch	Alkane (CH ₂)
2850 - 2860	Symmetric C-H stretch	Alkane (CH ₂)
1740 - 1750	C=O stretch	Ester
1460 - 1470	C-H bend (scissoring)	Alkane (CH ₂)
1150 - 1170	C-O stretch	Ester

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of PETO, further confirming its structure.

Experimental Protocol for MS Analysis

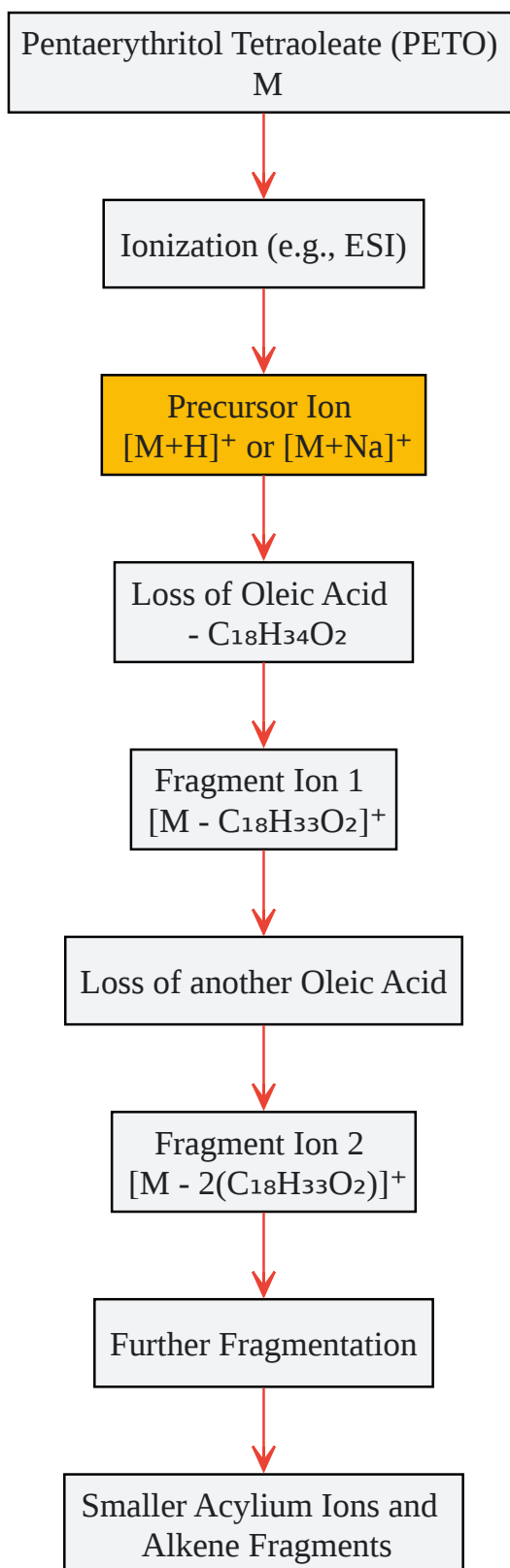
Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of PETO (approximately 10 µg/mL) in a solvent system such as methanol or acetonitrile with a small amount of formic acid or ammonium acetate to promote ionization.
- The solution is then directly infused into the mass spectrometer's ESI source.

Instrumentation and Data Acquisition (ESI-MS):

- Instrument: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
- Ionization Mode: Positive ion mode is typically used, observing protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.
- Mass Range: A wide mass range is scanned to detect the high molecular weight of PETO (MW: 1193.98 g/mol).

- Collision-Induced Dissociation (CID): Tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion and subjecting it to CID to induce fragmentation and obtain structural information.



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Figure 3: Conceptual Fragmentation Pathway of PETO in MS.

Mass Spectrometry Data

The mass spectrum of PETO will show a high molecular weight ion and a series of fragment ions resulting from the cleavage of the ester bonds and fragmentation of the fatty acid chains.

m/z (Daltons)	Proposed Fragment Identity
~1195	$[M+H]^+$ (Protonated PETO)
~1217	$[M+Na]^+$ (Sodiated PETO)
~913	$[M - C_{18}H_{33}O_2]^+$ (Loss of one oleate chain)
~631	$[M - 2(C_{18}H_{33}O_2)]^+$ (Loss of two oleate chains)
~265	$[C_{18}H_{33}O]^+$ (Oleoyl acylium ion)
Various smaller fragments	Fragments from the cleavage of the oleic acid backbone

Note: The exact m/z values may vary slightly depending on the ionization method and instrument calibration. The fragmentation pattern can be complex, with multiple fragmentation pathways possible.

Conclusion

The combination of NMR, FTIR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the thorough spectroscopic analysis of **pentaerythritol tetraoleate**. NMR spectroscopy offers detailed insights into the molecular structure, FTIR provides rapid confirmation of key functional groups, and Mass Spectrometry confirms the molecular weight and provides valuable information on the molecule's fragmentation. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this important and complex ester.

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